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Calcium L-glutamate dihydrate

Cat. No.: B12299202
M. Wt: 368.35 g/mol
InChI Key: UQXSVZNYTOVOBX-UHFFFAOYSA-L
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Description

Significance in Chemical and Biochemical Sciences

The significance of Calcium L-glutamate dihydrate in the chemical and biochemical sciences is primarily linked to the roles of its constituent ions: calcium and L-glutamate.

L-glutamate is the most abundant free amino acid in the brain and functions as the principal excitatory neurotransmitter in the central nervous system. nih.govnih.gov It plays a crucial role in synaptic plasticity, a fundamental process for learning and memory. The excitatory action of L-glutamate is mediated through its interaction with specific receptors on neurons, leading to an influx of calcium ions and subsequent neuronal activation. In addition to its role in neurotransmission, L-glutamate is a central molecule in various metabolic pathways, including the synthesis of other amino acids and neurotransmitters. nih.gov

Calcium ions are essential intracellular signaling molecules involved in a vast array of cellular processes. The influx of calcium into neurons, often triggered by glutamate (B1630785) receptor activation, is critical for neurotransmitter release and the induction of long-term changes in synaptic strength. Dysregulation of glutamate and calcium signaling has been implicated in excitotoxicity, a process where excessive neuronal stimulation leads to cell damage and death, which is a factor in several neurodegenerative diseases. nih.govjneurosci.org

The compound itself, Calcium L-glutamate, serves as a soluble source of both L-glutamate and calcium ions, making it a valuable tool in research to study their combined and individual effects on neuronal function and cellular signaling. wikipedia.org Its amphiphilic nature, possessing both water-attracting and water-repelling properties, allows it to interact with and influence biological membranes. ontosight.ai

Historical Perspective of Chemical Investigations

The investigation of glutamic acid and its salts has a history rooted in food science, with its flavor-enhancing properties being an early focus. wikipedia.org The synthesis of Calcium di-L-glutamate can be achieved by reacting calcium carbonate with two molar equivalents of glutamic acid. wikipedia.org A described method for preparing the monohydrate form involves concentrating the resulting solution to a syrup under reduced pressure, followed by gradual crystallization. wikipedia.org

Early structural studies, such as the crystal structure determination of calcium L-glutamate trihydrate in 1974, provided foundational knowledge about the coordination of the calcium ion with the glutamate anions and water molecules. iucr.orgiucr.org These studies revealed a distorted square-antiprismatic arrangement of atoms around the calcium ion, with Ca-O distances ranging from 2.383 to 2.595 Å and a Ca-N distance of 2.556 Å. iucr.org The glutamate ion itself was found to exist in a zwitterionic form, with a protonated amino group and deprotonated carboxylic acid groups. wikipedia.org

Further research has explored different hydrated forms of the compound, including the tetrahydrate. ontosight.aiwikipedia.org Investigations into the synthesis process have identified optimal reaction conditions, such as a specific mass ratio of L-glutamic acid to calcium hydroxide (B78521) (1:0.477), a reaction temperature of 85–90°C, and a pH of 5.5–6.6.

Current Research Frontiers and Unresolved Questions

Current research continues to explore the multifaceted roles of glutamate and calcium signaling in both healthy and pathological states. A significant area of investigation is the precise mechanisms by which glutamate-mediated calcium influx contributes to neurodegenerative processes. jneurosci.org While the importance of NMDA receptors in mediating glutamate toxicity is well-established, the exact relationship between neuronal calcium concentration and cell death remains complex and not fully understood. jneurosci.org

Another frontier is the role of glutamate and calcium signaling in glial cells, such as astrocytes. researchgate.net Evidence suggests that astrocytes respond to neuronal activity with changes in their internal calcium levels, which are mediated by glutamate released from neurons. nih.gov However, many questions remain about the specific functions of these astrocytic calcium signals and how they are altered in brain disorders like Huntington's disease. nih.gov The presence and functional significance of different glutamate receptor subtypes on various glial cells are still active areas of debate and research. researchgate.net

The potential for developing therapeutic strategies targeting glutamate and calcium pathways is a major driver of current research. For instance, understanding the nuances of glutamate receptor pharmacology could lead to the development of more effective neuroprotective agents. jneurosci.org Furthermore, the unique properties of compounds like Calcium N-(1-oxooctadecyl)-L-glutamate, a derivative of L-glutamic acid, are being explored for applications in drug delivery systems due to their ability to form nanostructures that can encapsulate therapeutic agents. ontosight.ai

Unresolved questions in the field include the definitive distribution of certain glutamate transporters in the brain and the precise contribution of non-vesicular glutamate release to the extracellular glutamate pool. nih.gov Additionally, the complex interplay between different ions, such as chloride and calcium, in modulating glutamate binding sites presents another layer of complexity that requires further investigation. researchgate.net

Interactive Data Table: Properties of Calcium L-Glutamate

PropertyValueSource
Molecular FormulaC10H16CaN2O8 nih.gov
Molecular Weight332.32 g/mol (anhydrous) nih.gov
CAS Number5996-22-5 (anhydrous) wikipedia.orgnih.gov
AppearanceWhite, practically odourless crystals or crystalline powder nih.govfao.org
SolubilityFreely soluble in water; practically insoluble in ethanol (B145695) or ether nih.govfao.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20CaN2O10 B12299202 Calcium L-glutamate dihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20CaN2O10

Molecular Weight

368.35 g/mol

IUPAC Name

calcium;2-amino-5-hydroxy-5-oxopentanoate;dihydrate

InChI

InChI=1S/2C5H9NO4.Ca.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2

InChI Key

UQXSVZNYTOVOBX-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.O.O.[Ca+2]

Origin of Product

United States

Synthesis and Manufacturing Methodologies of Calcium L Glutamate Dihydrate

Chemical Synthesis Routes

The industrial production of calcium L-glutamate relies on several well-established chemical synthesis pathways. These routes primarily involve the reaction of L-glutamic acid with different calcium compounds, such as calcium hydroxide (B78521) and calcium carbonate, or the use of glutamate-containing precursors with a soluble calcium salt like calcium chloride. google.comwikipedia.orggoogle.com

A common and efficient method for preparing calcium L-glutamate is the direct reaction between L-glutamic acid and calcium hydroxide in an aqueous solution. google.com This neutralization reaction results in the formation of calcium L-glutamate and water. The process allows for precise control over reaction conditions to ensure a high-quality final product. google.comgoogle.com

The efficiency and yield of the synthesis via calcium hydroxide are highly dependent on the careful control of several reaction parameters. Research has identified optimal conditions to maximize product formation and purity.

pH: The pH of the aqueous solution is a critical factor. An optimal pH is maintained to ensure the complete reaction of L-glutamic acid. A preferred pH value is around 6.0. google.com The reaction endpoint is also controlled by monitoring the pH, with a target range of 6.5 to 7.0 ensuring the neutralization is complete. google.com

Temperature: The reaction temperature influences the rate of reaction and the solubility of the product. An optimal reaction temperature has been identified as 89-90°C. google.com

Reaction Time: The duration of the reaction is optimized to allow for the completion of the neutralization process. A typical reaction time is between 32 and 35 minutes. google.com

ParameterValueSource
pH6.0 google.com
Temperature89-90°C google.com
Reaction Time32-35 minutes google.com

To maximize the yield of calcium L-glutamate, the stoichiometry of the reactants is a key consideration. The molar ratio between L-glutamic acid and the calcium source is carefully controlled.

Mass Ratio: The mass ratio of L-glutamic acid to calcium hydroxide is typically in the range of 1:0.3 to 1:0.6. google.com A specific, optimized mass ratio is 1:0.477. google.com

Molar Ratio: The ideal molar ratio of calcium to L-glutamic acid for the reaction is 1:2. google.com This ensures that the neutralization reaction proceeds to completion.

Following these optimized parameters, a high yield of 98% and a purity of 99% can be achieved. google.com After the reaction, the resulting solution is typically concentrated, crystallized, separated by centrifugation, and dried at 60°C to 80°C to obtain the final product. google.com

Reactant RatioValueYieldPuritySource
Mass Ratio (L-Glutamic Acid : Calcium Hydroxide)1 : 0.47798%99% google.com
Molar Ratio (Calcium : L-Glutamic Acid)1 : 2-- google.com

Another established synthesis route involves the reaction of L-glutamic acid with calcium carbonate. wikipedia.org This method is also a neutralization reaction where calcium carbonate, a basic inorganic calcium compound, reacts with L-glutamic acid. google.com The reaction produces calcium L-glutamate, water, and carbon dioxide gas. wikipedia.org

The stoichiometry for this reaction requires two molar equivalents of glutamic acid for every one mole of calcium carbonate. wikipedia.org Following the reaction, the solution is concentrated under reduced pressure to form a syrup, which then undergoes gradual crystallization to yield the hydrated form of the product. wikipedia.org

An alternative method utilizes glutamate-containing substances, such as monosodium glutamate (B1630785), as the starting material, which then reacts with calcium chloride. google.com This process involves adding the glutamate-containing substance to water, followed by heating and stirring. Calcium chloride is then added to initiate the reaction. google.com After the reaction is complete, the solution is cooled to allow for crystallization. The resulting crystals of calcium L-glutamate are then separated, washed, dried, and crushed. google.com This method is noted for its simple process, high reaction rate, and high yield. google.com

In the synthesis route involving calcium chloride, the molar ratio of the reactants is crucial for optimizing the yield and purity of the product. The molar ratio of calcium chloride to the glutamate-containing substance is precisely controlled. The optimal molar ratio is specified to be in the range of (0.48-0.52):1. google.com This careful control of stoichiometry ensures an efficient conversion to calcium L-glutamate. google.com

Synthesis via Glutamate-Containing Precursors and Calcium Chloride

Temperature and Reaction Time Control in Chloride-Mediated Synthesis

The synthesis of calcium L-glutamate often involves a chloride-mediated pathway, where calcium chloride is a key reactant. Precise control of temperature and reaction time is crucial for achieving high product yield and purity. The reaction typically involves dissolving a glutamate-containing substance in water, followed by the addition of calcium chloride. google.com

The process is generally conducted at elevated temperatures, as glutamic acid is more readily soluble in hot water than in cold water. google.com Research indicates that a temperature range of 40-58°C is preferable for the reaction. google.com Within this range, specific examples demonstrate successful synthesis at temperatures such as 50°C and 58°C. google.com One patented method specifies an optimal reaction temperature of 89°C when reacting L-glutamic acid with calcium hydroxide, although this is not a chloride-mediated process. google.com

Reaction time is another critical parameter that is carefully controlled. The duration of the reaction typically ranges from 0.5 to 2.5 hours. google.com Specific examples from patent literature show reaction times of 1.5 hours and 0.5 hours being effective. google.com The interplay between temperature and time is significant; for instance, a reaction at a higher temperature of 58°C was completed in a shorter duration of 0.5 hours. google.com

The table below summarizes the reaction conditions from different examples of chloride-mediated synthesis of calcium glutamate.

Interactive Data Table: Chloride-Mediated Synthesis Parameters

Parameter Example 1 Example 2 General Range
Temperature 50°C 58°C 40-58°C
Reaction Time 1.5 hours 0.5 hours 0.5-2.5 hours
Reactants Monosodium glutamate, Calcium chloride Monosodium glutamate, Calcium chloride Glutamate substance, Calcium chloride

Controlling these parameters ensures the complete reaction of the glutamate source with calcium chloride, leading to the formation of calcium glutamate while minimizing the formation of impurities. google.com

Biotechnological Production Pathways of L-Glutamic Acid Precursors

The precursor for calcium L-glutamate, L-glutamic acid, is predominantly produced through biotechnological fermentation processes. nih.gov This method is favored over chemical synthesis, which produces a racemic mixture of D- and L-glutamic acid that is difficult and costly to separate. tandfonline.com The industrial production of L-glutamic acid via fermentation began in 1958. bepls.com

The key microorganisms used for this purpose are typically strains of Corynebacterium glutamicum (also known as Micrococcus glutamicus). bepls.comcsjmu.ac.inslideshare.net These bacteria are capable of overproducing and excreting L-glutamic acid into the fermentation broth. bepls.com The biosynthetic pathway involves the breakdown of glucose through the Embden-Meyerhof-Parnas (EMP) pathway and the pentose-phosphate pathway, feeding into the tricarboxylic acid (TCA) cycle. slideshare.net

The direct precursor to L-glutamic acid is α-ketoglutarate (also known as 2-oxoglutarate), an intermediate in the TCA cycle. csjmu.ac.in The final step in the synthesis is the reductive amination of α-ketoglutarate, a reaction catalyzed by the enzyme glutamate dehydrogenase. slideshare.net

Several factors are critical for maximizing the yield of L-glutamic acid during fermentation:

Carbon Source: A variety of carbohydrates can be used, with glucose and sucrose (B13894) being common choices. Starch hydrolysates and molasses are also used in industrial production. csjmu.ac.in

Nitrogen Source: Ammonium (B1175870) salts such as ammonium chloride or ammonium sulfate (B86663), as well as urea (B33335) and ammonia (B1221849) gas, serve as the nitrogen source for the amination step. tandfonline.comcsjmu.ac.in

Growth Factors: Biotin is a crucial growth factor, and its concentration must be carefully controlled to increase cell permeability, which facilitates the excretion of glutamic acid. csjmu.ac.in The addition of penicillin or certain fatty acid derivatives can also enhance permeability. bepls.comcsjmu.ac.in

Oxygen Supply: The process is aerobic, and a sufficient supply of oxygen is necessary, though excessive aeration can be detrimental. tandfonline.comcsjmu.ac.in

pH and Temperature: The optimal pH for both bacterial growth and glutamic acid production is between 7.0 and 8.0. The fermentation is typically carried out at a temperature of around 30°C for 40-48 hours. slideshare.net

The table below outlines the key stages and molecules in the biotechnological production of L-glutamic acid.

Interactive Data Table: Biotechnological Pathway for L-Glutamic Acid

Stage Key Molecules/Components Process
Carbon Metabolism Glucose, Sucrose Embden-Meyerhof-Parnas (EMP) Pathway
Intermediate Pathway Acetyl-CoA Tricarboxylic Acid (TCA) Cycle
Precursor Formation α-ketoglutarate From the TCA Cycle
Final Synthesis L-Glutamic Acid Reductive amination of α-ketoglutarate
Key Enzyme Glutamate Dehydrogenase Catalyzes the final synthesis step

Precipitation and Crystallization Control for Dihydrate Formation

Following the synthesis of calcium L-glutamate in solution, the formation of the solid dihydrate form is achieved through controlled precipitation and crystallization. The solubility of calcium glutamate is temperature-dependent, being significantly more soluble in hot water than in cold water. google.com This property is exploited in the crystallization process.

The primary method for inducing precipitation is by cooling the reaction mixture after the synthesis is complete. google.com By lowering the temperature, the solubility of calcium glutamate decreases, leading to supersaturation and subsequent crystallization. The resulting crystals are then separated from the mother liquor through solid-liquid separation techniques such as centrifugation. google.com

The control of crystal form, specifically the dihydrate, is crucial. The chemical formula for calcium di-L-glutamate allows for several hydration states (x = 0, 1, 2, or 4). fao.org While the direct control mechanisms for selectively forming the dihydrate are not extensively detailed in the provided search results, general principles of crystallization can be applied. The rate of cooling, the level of supersaturation, and the presence of any impurities can influence the crystal habit and the state of hydration.

Techniques such as concentration feedback control, which monitors and adjusts the solute concentration to maintain a desired level of supersaturation, can be used to avoid unwanted nucleation and control crystal size distribution. mit.edu While this has been applied to L-glutamic acid crystallization, similar principles could be adapted for calcium L-glutamate dihydrate formation. mit.edu The presence of glutamic acid itself has been shown to inhibit the nucleation and growth rates of other calcium-based crystals, such as calcium oxalate (B1200264), suggesting that the glutamate molecule plays an active role at the crystal-liquid interface. nih.gov This interaction could be a key factor in controlling the crystallization of this compound.

The process typically involves the following steps:

Completion of the synthesis reaction in an aqueous solution at an elevated temperature.

Controlled cooling of the solution to induce crystallization. google.com

Separation of the precipitated crystals from the solution. google.com

Washing the crystals to remove residual reactants and byproducts, such as sodium chloride. google.com

Drying the final product to obtain this compound. google.com

Structural Characterization and Polymorphism of Calcium L Glutamate Dihydrate

Spectroscopic Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy for Carboxylate-Ca²⁺ Binding Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the interaction between the carboxylate groups of the L-glutamate anion and the calcium ion (Ca²⁺). The vibrational frequencies of the carboxylate group are particularly sensitive to their coordination environment. In the zwitterionic form of L-glutamic acid, the carboxylic acid groups are deprotonated to carboxylate anions (COO⁻).

The interaction of these carboxylate groups with a metal cation such as Ca²⁺ leads to characteristic shifts in their asymmetric and symmetric stretching vibrations. The analysis of the FTIR spectrum of Calcium L-glutamate allows for the direct observation of this binding. Specifically, the bands corresponding to the asymmetric stretching (ν_as(COO⁻)) and symmetric stretching (ν_s(COO⁻)) of the carboxylate groups are of primary interest. The coordination of the carboxylate groups to the calcium ion in Calcium L-glutamate dihydrate can be confirmed by the presence of a distinct band for the COO⁻ antisymmetric stretch, typically observed around 1551-1555 cm⁻¹ for bidentate coordination of glutamate (B1630785) residues to Ca²⁺ nih.gov.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance in this compound
Asymmetric Carboxylate Stretch (ν_as(COO⁻))~1550 - 1610Confirmation of carboxylate group coordination to the Ca²⁺ ion.
Symmetric Carboxylate Stretch (ν_s(COO⁻))~1400 - 1420Provides further evidence of the ionic character of the carboxylate group.
N-H Bending~1500 - 1650Characteristic of the primary amine group in the L-glutamate moiety.
O-H Stretching (water of hydration)~3000 - 3600 (broad)Indicates the presence of water molecules in the dihydrate crystalline structure.
Table 1: Key FTIR Absorption Bands for the Characterization of this compound.

Specific Rotation Analysis for Stereochemical Purity

The stereochemical purity of this compound is a critical quality attribute, as the biological and functional properties of the L-enantiomer are distinct from those of the D-enantiomer. Specific rotation is an optical property that is used to characterize chiral molecules. It is the angle of rotation of plane-polarized light by a solution of a known concentration of the chiral substance in a tube of a specific length.

For Calcium di-L-glutamate, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) specifies a specific rotation, [α]D²⁰, between +27.4° and +29.2° fao.orgnih.gov. This measurement is typically carried out on a 10% (w/v) solution in 2N hydrochloric acid fao.orgnih.gov. Deviation from this range could indicate the presence of the D-enantiomer or other impurities, thus serving as a crucial parameter for quality control.

ParameterSpecificationMethodological Condition
Specific Rotation [α]D²⁰+27.4° to +29.2°10% (w/v) solution in 2N Hydrochloric Acid
Table 2: Specific Rotation Specification for Calcium di-L-glutamate.

Advanced Spectroscopic Approaches (e.g., Raman, NMR, UV-Vis)

Beyond FTIR and polarimetry, a suite of advanced spectroscopic techniques can provide a more in-depth structural characterization of this compound.

Raman Spectroscopy : This technique is complementary to FTIR and provides information about the vibrational modes of the molecule. Raman spectra of L-glutamic acid show characteristic peaks that can be used to identify the different polymorphs of the crystal nih.gov. For this compound, Raman spectroscopy can be employed to study the low-frequency modes associated with the Ca-O bonds and the lattice vibrations of the crystal, offering insights into its solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the molecular structure in solution. ¹H NMR spectra of L-glutamic acid in D₂O exhibit characteristic signals for the protons at the α- and β-positions, as well as the γ-protons researchgate.net. In this compound, the chemical shifts of the protons and carbons, particularly those near the carboxylate groups, would be influenced by the presence of the calcium ion. These shifts can provide detailed information about the coordination sites and the conformation of the glutamate anion in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy : L-glutamic acid itself does not have a strong chromophore that absorbs in the UV-Vis region. However, UV-Vis spectrophotometry can be used for the quantitative determination of glutamate after a derivatization reaction that produces a colored or UV-active compound nih.govresearchgate.net. For instance, glutamate can be determined spectrophotometrically at a maximum absorption wavelength of 265 nm after derivatization nih.govresearchgate.net. This method is more applicable to quantification rather than structural characterization of the intact molecule.

Elemental and Purity Analysis

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Calcium Quantification

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for elemental analysis. It is the preferred method for determining the calcium content in this compound. The sample is typically digested in an acidic solution and then introduced into an argon plasma. The high temperature of the plasma excites the calcium atoms, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of calcium in the sample.

The theoretical mass content of calcium in anhydrous Calcium di-L-glutamate (C₁₀H₁₆CaN₂O₈) is approximately 12.06%. In a preparation of this compound (Ca(C₅H₈NO₄)₂·2H₂O), the theoretical calcium content is approximately 10.6% google.com. ICP-OES provides a robust method to verify this percentage experimentally, ensuring the correct stoichiometry of the salt.

Analytical TechniqueAnalytePrincipleApplication to this compound
ICP-OESCalcium (Ca²⁺)Atomic emission from an inductively coupled plasma.Accurate quantification of the calcium content to confirm stoichiometry.
Table 3: Principle of ICP-OES for Calcium Quantification.

Quantitative Assay Methodologies (e.g., Perchloric Acid Titration)

A common and reliable method for determining the purity of Calcium di-L-glutamate is a non-aqueous titration with perchloric acid fao.orgxylemanalytics.comnih.govbiospectra.us. The amino group of the L-glutamate moiety is basic and can be titrated with a strong acid in a non-aqueous solvent, such as glacial acetic acid.

According to the JECFA monograph, the assay involves dissolving a precisely weighed amount of the anhydrous sample in formic acid and glacial acetic acid, followed by a potentiometric titration with a standardized 0.1 N perchloric acid solution fao.org. The endpoint is determined from the inflection point of the titration curve. Each milliliter of 0.1 N perchloric acid is equivalent to 8.308 mg of anhydrous Calcium di-L-glutamate fao.org. This titrimetric method provides a direct measure of the L-glutamate content and, consequently, the purity of the compound. The JECFA specifies that the assay should yield a purity of not less than 98.0% and not more than 102.0% on the anhydrous basis fao.org.

MethodTitrantSolventEndpoint DetectionPurity Specification (Anhydrous Basis)
Non-aqueous Titration0.1 N Perchloric AcidFormic Acid and Glacial Acetic AcidPotentiometric98.0% - 102.0%
Table 4: Parameters for the Quantitative Assay of Calcium di-L-glutamate by Perchloric Acid Titration.

Compound Names Mentioned in the Article

Compound Name
This compound
L-glutamic acid
Perchloric acid
Formic acid
Glacial acetic acid
Hydrochloric acid
Table 5: List of Compound Names.

Water Content Determination (e.g., Karl Fischer Method)

Determining the precise water content is critical for confirming the identity and purity of a hydrate (B1144303) like this compound. The Karl Fischer (KF) titration is a highly specific and widely used method for this purpose, as it quantitatively measures water content, distinguishing between free, adsorbed, and bound water (water of crystallization). pharmaguideline.comxylemanalytics.com

The KF method is based on a reaction between iodine and sulfur dioxide in the presence of water. nihs.go.jp The sample is dissolved in a suitable solvent, and the Karl Fischer reagent is titrated until all the water in the sample has reacted. pharmaguideline.com The endpoint is detected electrometrically. pharmaguideline.com The volume of the reagent consumed is then used to calculate the amount of water in the sample. pharmaguideline.com For solid samples, they must be fully dissolved or the water completely extracted to measure the total water content. sigmaaldrich.com

According to specifications from the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the water content for Calcium di-L-glutamate must not exceed 19% when determined by the Karl Fischer method. fao.org

ParameterSpecificationMethod
Water ContentNot more than 19%Karl Fischer Method

Trace Impurity Analysis (e.g., Heavy Metal Detection via Atomic Absorption Techniques)

Ensuring the purity of chemical compounds intended for various applications requires the analysis of trace impurities, particularly heavy metals. Atomic Absorption (AA) spectroscopy is a common and effective technique for detecting and quantifying heavy metals at very low concentrations.

In AA spectroscopy, a sample is atomized, and a beam of light, specific to the element being analyzed, is passed through the atomic vapor. The atoms of the target element absorb this light, and the degree of absorption is proportional to the concentration of the element in the sample.

For Calcium di-L-glutamate, specific limits for heavy metal impurities have been established. For instance, the maximum allowable level for lead is 1 mg/kg. fao.org The recommended method for determining the concentration of lead is an appropriate atomic absorption technique. fao.org

ImpuritySpecificationMethod
Lead (Pb)Not more than 1 mg/kgAtomic Absorption Technique

Thermal Analysis for Hydration State Confirmation

Thermal analysis techniques are essential for studying the hydration state of compounds by observing their physical and chemical properties as a function of temperature. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for characterizing hydrates. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. When this compound is analyzed, the TGA curve would show a distinct mass loss in a specific temperature range. This mass loss corresponds to the release of the two water molecules of crystallization. The percentage of mass lost can be calculated and compared to the theoretical percentage of water in the dihydrate form to confirm its hydration state.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The dehydration of this compound is an endothermic process, which would be observed as a peak on a DSC curve. The temperature and enthalpy of this transition provide further confirmation of the specific hydrate form and its thermal stability. canada.ca The analysis helps to distinguish between different hydration states, as each would exhibit dehydration at characteristic temperatures. researchgate.net

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations of Calcium L-Glutamate Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of calcium L-glutamate, MD simulations have been instrumental in understanding the interactions between the calcium cation and the L-glutamate anion in various environments.

MD simulations have been employed to explore the interactions between cations like Ca²⁺ and L-glutamate in aqueous solutions. These simulations reveal that at low concentrations of calcium chloride, the adsorption of Ca²⁺ ions leads to a significant reduction in the chain size of poly-(α-L-glutamic acid) (PGA) nih.gov. The interaction primarily occurs between the Ca²⁺ ions and the oxygen atoms of the carboxyl groups of the glutamate (B1630785) residues nih.gov. As the concentration of CaCl₂ increases, the chain sizes of PGA partially recover due to electrostatic repulsion between the adsorbed Ca²⁺ ions nih.gov. The longer side chain of glutamate allows it to maintain a collapsed state over a wider range of CaCl₂ concentrations compared to other amino acids like aspartic acid nih.gov.

Table 1: Key Findings from MD Simulations of Calcium L-Glutamate Interactions
Simulation ParameterObservationReference
Low CaCl₂ ConcentrationSignificant reduction in poly-L-glutamic acid chain size due to Ca²⁺ adsorption. nih.gov
High CaCl₂ ConcentrationPartial recovery of chain size due to electrostatic repulsion between adsorbed Ca²⁺ ions. nih.gov
Primary Interaction SiteOxygen atoms of the carboxyl groups of L-glutamate. nih.gov

All-atom MD simulations have been crucial in delineating the mechanisms of ion permeation, particularly of Na⁺ and Ca²⁺, through glutamate receptor ion channels, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) acs.org. These simulations show that both Na⁺ and Ca²⁺ ions are coordinated at an entry site at the top of the channel before they enter the selectivity filter acs.org. The binding of the neurotransmitter glutamate triggers the opening of the ion channel, allowing the influx of these cations acs.org. Computational electrophysiology setups within MD simulations have been used to model the permeation of Ca²⁺ across calcium-permeable AMPARs, providing insights into the multiple binding sites for Ca²⁺ along the ion conduction pathway jackwestin.comvanderbilt.edu.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study large molecular systems by treating a small, chemically significant region with high-accuracy quantum mechanics while the surrounding environment is described by a more computationally efficient molecular mechanics force field nih.govtum.de. This multiscale technique is particularly useful for investigating processes like enzymatic reactions and ligand binding where electronic effects are critical nih.gov.

In the context of calcium L-glutamate, a QM/MM approach would typically define the QM region to include the calcium ion and the coordinating carboxyl groups of the L-glutamate molecule. The remainder of the glutamate molecule and the surrounding solvent would be treated using MM. This partitioning allows for an accurate description of the electronic interactions involved in the chelation of calcium by glutamate, while still being computationally feasible for larger systems. QM/MM simulations have been successfully used to validate results from classical MD and have revealed subtle but important charge transfer effects between the metal ion and its first solvation shell during permeation in AMPARs jackwestin.comvanderbilt.edu.

Table 2: Conceptual Partitioning in a QM/MM Simulation of Calcium L-glutamate
System ComponentComputational MethodRationale
Ca²⁺ and Glutamate Carboxyl GroupsQuantum Mechanics (QM)Accurately models electronic interactions, bond formation/breaking, and charge transfer during chelation.
Rest of Glutamate MoleculeMolecular Mechanics (MM)Provides a computationally efficient description of the less chemically active parts of the molecule.
Solvent (Water)Molecular Mechanics (MM)Efficiently models the bulk solvent environment and its influence on the system.

Density Functional Theory (DFT) Calculations for Molecular and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been applied to study the interaction energies of functional groups, such as those in the side chains of amino acids, with various metal cations researchgate.net. For the interaction between Ca²⁺ and L-glutamate, DFT calculations can elucidate the nature of the bonding and the geometry of the complex.

Studies combining experimental techniques with DFT calculations have shown that the mononegative ion of glutamate binds calcium primarily through its side-chain carboxylate group acs.org. DFT calculations can also provide insights into the strength of these interactions. For instance, the binding energies between different chemical compounds and glutamine have been evaluated using DFT to understand intermolecular forces researchgate.net. These computational approaches are valuable for predicting the preferred coordination geometries and the electronic properties of the calcium-glutamate complex.

Thermodynamic Calculations of Chelate Complex Formation Equilibria

The formation of a chelate complex between a metal ion and a ligand is a thermodynamically driven process. The stability of the resulting complex is quantified by the stability constant (also known as the formation or binding constant), which is related to the change in Gibbs free energy of the reaction peptideweb.com.

Table 3: Thermodynamic Parameters for Calcium L-Glutamate Complexation
Thermodynamic ParameterValueConditionsReference
Association Constant (Kass,c)3.6 M⁻¹37 °C, 0.16 M NaCl (aq) acs.org
Standard Enthalpy of Binding (ΔH⁰)-21 kJ·mol⁻¹15-37 °C, 0.16 M NaCl (aq) acs.org

Studies on Acid Dissociation Constants and Protonation States

The protonation state of L-glutamate is crucial for its interaction with cations like calcium, as it determines the charge of the carboxyl groups. The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. L-glutamic acid has three ionizable groups: the α-carboxyl group, the α-amino group, and the γ-carboxyl group in its side chain.

The pKa values for these groups determine their protonation state at a given pH. At physiological pH (around 7.4), the α-carboxyl and γ-carboxyl groups are deprotonated (negatively charged), while the α-amino group is protonated (positively charged), resulting in a net charge of -1 for the glutamate molecule jackwestin.com. The availability of two negatively charged carboxyl groups allows for the chelation of divalent cations like Ca²⁺. Computational studies, in conjunction with experimental methods like NMR spectroscopy, have been used to determine residue-specific pKa values of glutamic acid in various protein environments acs.org.

Table 4: pKa Values for the Ionizable Groups of L-Glutamic Acid
Ionizable GrouppKa ValueReference
α-carboxyl group (pK₁)2.19 ucalgary.ca
γ-carboxyl group (side chain) (pKᵣ)4.25 peptideweb.comucalgary.ca
α-amino group (pK₂)9.67 ucalgary.ca

Ligand Binding and Coordination Chemistry

Coordination Modes of the L-Glutamate Anion with Calcium Ions

The L-glutamate anion is a versatile ligand, capable of coordinating with metal ions through its two carboxylate groups (α- and γ-carboxylates) and the α-amino group. In the context of calcium L-glutamate, the primary mode of interaction involves the negatively charged oxygen atoms of the carboxylate groups.

In the solid state, such as in the crystal structure of calcium di-L-glutamate tetrahydrate, the glutamate (B1630785) anion acts as a multidentate ligand. The calcium ion is typically coordinated by oxygen atoms from both the α- and γ-carboxylate groups of multiple glutamate anions. This chelation can lead to the formation of polymeric structures. Specifically, crystallographic studies reveal that the calcium ion is surrounded by oxygen atoms from the carboxylate groups of neighboring glutamate molecules, creating a stable coordination sphere. For instance, in the structure of calcium L-glutamate chloride monohydrate, the calcium ion is also coordinated by carboxylate oxygens, demonstrating the recurring binding motif. paperdigest.org In its zwitterionic form, the glutamate anion possesses two deprotonated carboxylic acid groups (with pKa values of approximately 2.10 and 4.07) and a protonated amino group (pKa ≈ 9.47), making the carboxylate groups the primary sites for binding with the Ca²⁺ cation. wikipedia.org

Quantitative Assessment of Calcium Binding Constants and Selectivity

The strength of the interaction between calcium and L-glutamate can be quantified by its binding or stability constant. These constants provide a measure of the equilibrium between the free ions and the formed complex in solution.

Electrochemical measurements have been used to determine the association constant (Kₐ) for the binding of calcium to glutamate. In an aqueous solution with an ionic strength of 0.20 M at 25 °C, the Kₐ for glutamate is approximately 3.0 L·mol⁻¹. researchgate.net Another study, conducted at 37 °C in 0.16 M NaCl, reported a concentration-based association constant (Kₐₛₛ,c) of 3.6 M⁻¹. nih.gov The dissociation constant (Kₑ), which is the reciprocal of the association constant, for a Ca²⁺-activated glutamate binding site has been found to be 0.534 µM in bovine pineal organ membranes. nih.gov

The selectivity of glutamate for calcium over other cations is a critical aspect, particularly in biological systems where various ions are present. While L-glutamate binds calcium, its affinity is modest compared to specialized calcium-chelating proteins. The glutamate residues within the pores of L-type calcium channels are crucial for the high selectivity of these channels for Ca²⁺ over other ions like Na⁺. rush.edu This suggests that while a single glutamate molecule has a certain affinity for calcium, specific spatial arrangements of multiple glutamate residues can create a highly selective binding pocket.

Quantitative Binding Data for Calcium and L-Glutamate
ParameterValueConditionsSource
Association Constant (Kₐ)3.0 ± 0.8 L·mol⁻¹0.20 M ionic strength, 25 °C researchgate.net
Association Constant (Kₐₛₛ,c)3.6 M⁻¹0.16 M NaCl, 37 °C nih.gov
Dissociation Constant (Kₑ)0.534 µMBovine pineal organ membranes nih.gov

Chelation Mechanisms and Stability of Calcium-Glutamate Complexes

The L-glutamate anion can act as a chelating agent, meaning it can bind to a central metal ion at two or more points. scienceinhydroponics.com In the case of calcium, chelation occurs through the oxygen atoms of the two carboxylate groups. This formation of a ring structure with the calcium ion enhances the stability of the complex, an effect known as the chelate effect. libretexts.org

The stability of the calcium-glutamate complex is a result of thermodynamic factors. The binding process is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. For mononegative glutamate, density functional theory (DFT) calculations indicate that binding to calcium occurs primarily through the side-chain carboxylate group. nih.gov The thermodynamic profile for this interaction in 0.16 M NaCl shows a binding enthalpy (ΔH⁰) of -21 kJ·mol⁻¹. nih.gov The negative enthalpy change indicates that the binding process is exothermic, releasing heat and contributing favorably to the complex's stability. The chelate effect primarily contributes to a favorable entropy change, as the binding of one polydentate ligand releases multiple solvent molecules that were previously coordinated to the metal ion. libretexts.org

Interactions with Other Divalent Cations (e.g., Magnesium, Zinc, Copper) as Model Systems

The interaction of L-glutamate is not exclusive to calcium; it also binds with other divalent cations. Studying these interactions provides a comparative model for understanding the selectivity and coordination chemistry of calcium-glutamate.

Dielectric relaxation spectroscopy studies have shown that the binding strength of cations to the side-chain carboxylate of glutamate increases in the sequence Na⁺ < Li⁺ < Ca²⁺ < Mg²⁺. acs.org However, a general stability order for 1:1 metal-carboxylate complexes often follows the sequence Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ≈ Co²⁺ > Ca²⁺ ≈ Mg²⁺. cdnsciencepub.com This highlights that the specific structure of the ligand and experimental conditions can influence the precise stability order.

Magnesium (Mg²⁺), being a divalent cation with a similar charge but smaller ionic radius than Ca²⁺, often competes for the same binding sites. In the context of metabotropic glutamate receptors, extracellular Ca²⁺ can activate the receptor, and this activation is antagonized by Mg²⁺, indicating competitive interaction at the receptor level. nih.gov Zinc (Zn²⁺) and copper (Cu²⁺) ions also form complexes with glutamate, and their stability is generally greater than that of calcium or magnesium complexes. cdnsciencepub.com

Comparative Binding of Divalent Cations to L-Glutamate
CationRelative Binding Strength/StabilityCoordination Number (3D-RISM)Source
Mg²⁺Stronger than Ca²⁺ in one study; similar in another0.65 acs.orgcdnsciencepub.com
Ca²⁺Reference0.72 acs.org
Zn²⁺More stable than Ca²⁺/Mg²⁺ complexesNot available cdnsciencepub.com
Cu²⁺More stable than Ca²⁺/Mg²⁺ complexesNot available cdnsciencepub.com

Influence of Environmental Factors (e.g., pH, Ionic Strength) on Ligand Binding

The binding of L-glutamate to calcium is sensitive to environmental conditions such as pH and ionic strength.

pH: The pH of the solution is a critical factor because it determines the protonation state of the L-glutamate molecule. Glutamic acid has two carboxylic acid groups and one amino group, with pKa values of approximately 2.1, 4.1, and 9.5, respectively. wikipedia.org At physiological pH (~7.4), both carboxylate groups are deprotonated (COO⁻), and the amino group is protonated (NH₃⁺), resulting in a net negative charge. This zwitterionic state is essential for effective binding to the positively charged Ca²⁺ ion. At low pH values (acidosis), the carboxylate groups become protonated (COOH), reducing their ability to bind calcium. nih.gov Conversely, at very high pH, the amino group deprotonates, but the carboxylate groups, which are the primary binding sites for calcium, remain available. The binding is therefore strongest in the neutral to moderately alkaline pH range where the carboxylate groups are fully deprotonated.

Ionic Strength: The ionic strength of the solution also affects the stability of the calcium-glutamate complex. An increase in ionic strength, caused by the presence of other ions in the solution (e.g., from NaCl), can decrease the binding affinity between calcium and glutamate. researchgate.net This is due to the shielding of electrostatic interactions between the Ca²⁺ and glutamate ions by the surrounding salt ions. Studies on dipeptides have shown that the affinity for calcium decreases at higher ionic strengths. researchgate.net Similarly, the apparent stability constants of other calcium chelators are known to decrease with increasing ionic strength. nih.gov

Biological Interactions at the Molecular and Cellular Level Excluding Clinical Outcomes

Modulation of Calcium Signaling Pathways in Astrocytes and Neurons

Calcium L-glutamate dihydrate plays a crucial role in modulating intracellular calcium ([Ca2+]i) signaling, a fundamental mechanism for information processing in the nervous system. In astrocytes, the binding of the glutamate (B1630785) component to its receptors initiates a cascade of events leading to dynamic changes in [Ca2+]i. These responses are complex and can manifest as an initial spike, a sustained elevation, or oscillatory intracellular waves nih.gov. These distinct calcium signals are generated through two primary signal transduction pathways:

Metabotropic Response: This pathway involves the activation of metabotropic glutamate receptors (mGluRs), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) nih.gov. IP3, in turn, triggers the release of calcium from internal stores, such as the endoplasmic reticulum, resulting in a rapid, transient increase in cytosolic calcium that can propagate as waves within and between astrocytes nih.govfrontiersin.org. The sustained phase of these oscillations often requires the influx of external calcium nih.gov.

Ionotropic Response: Activation of ionotropic glutamate receptors (iGluRs) by glutamate leads to the direct influx of cations, including Na+ and Ca2+, causing membrane depolarization nih.gov. This depolarization can further activate voltage-dependent calcium channels, leading to a sustained increase in intracellular calcium nih.gov. This ionotropic mechanism can also contribute to the propagation of intercellular calcium waves nih.gov.

In neurons, the glutamate component of this compound similarly triggers calcium influx, which is a critical step in synaptic transmission and plasticity youtube.comnih.gov. The calcium component of the compound directly contributes to the extracellular calcium concentration, which is essential for maintaining the electrochemical gradient that drives calcium influx.

Activation and Permeation Mechanisms in Ionotropic and Metabotropic Glutamate Receptors

The glutamate moiety of this compound activates both ionotropic and metabotropic glutamate receptors, each with distinct activation and permeation mechanisms that are further influenced by the calcium ion.

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon binding glutamate, undergo a conformational change to open a transmembrane pore. There are three main subtypes of iGluRs: NMDA, AMPA, and kainate receptors youtube.com.

Activation: Glutamate binding is the primary trigger for channel opening.

Permeation: The permeability of these channels to calcium varies significantly between subtypes. NMDA receptors are notably highly permeable to Ca2+ youtube.com. The permeation of calcium through AMPA receptors is dependent on the subunit composition of the receptor nih.govnih.govchemrxiv.orgresearchgate.net. The presence of the edited GluA2 subunit renders the channel impermeable to calcium, whereas its absence allows for significant calcium influx nih.govresearchgate.net. The calcium ion itself can influence the gating properties of these channels nih.gov.

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that indirectly modulate ion channel activity and intracellular signaling cascades. There are three groups of mGluRs (I, II, and III) youtube.comnih.gov.

Activation: Glutamate binding to mGluRs initiates a conformational change that activates associated G-proteins.

Downstream Effects: Activation of Group I mGluRs typically leads to the activation of phospholipase C, resulting in the production of IP3 and diacylglycerol, which in turn mobilize intracellular calcium stores nih.govnih.gov. The activation of mGluRs can modulate the activity of various ion channels, including voltage-gated calcium channels, thereby influencing neuronal excitability nih.govspringernature.com.

Molecular Mechanisms of Calcium Ion Influx and Synaptic Transmission

The influx of calcium ions is a critical event in synaptic transmission, and this compound influences this process through multiple molecular mechanisms. At an excitatory synapse, the release of glutamate from the presynaptic terminal and its binding to postsynaptic receptors initiate the following events:

Activation of AMPA Receptors: Glutamate binding to AMPA receptors causes a rapid influx of Na+, leading to depolarization of the postsynaptic membrane.

Removal of Mg2+ Block from NMDA Receptors: The depolarization dislodges Mg2+ ions that normally block the NMDA receptor channel at resting membrane potential.

Calcium Influx through NMDA Receptors: With the Mg2+ block removed, glutamate can now effectively open the NMDA receptor channel, allowing a significant influx of Ca2+ into the postsynaptic neuron youtube.com.

Activation of Voltage-Dependent Calcium Channels (VDCCs): The depolarization caused by AMPA receptor activation can also be sufficient to open VDCCs, providing another pathway for calcium entry nih.govnih.gov.

This influx of calcium acts as a second messenger, activating a variety of intracellular signaling cascades that are crucial for synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). The calcium component of this compound contributes to the extracellular calcium pool necessary for these influx mechanisms.

Effects on Enzyme Activities (e.g., Na+, K+-ATPase, Mg2+-ATPase)

The components of this compound can influence the activity of key enzymes involved in maintaining cellular ion homeostasis.

Na+, K+-ATPase: This enzyme is responsible for maintaining the electrochemical gradients of Na+ and K+ across the cell membrane. Glutamate-induced neuronal activity and the subsequent ion fluxes can stimulate Na+, K+-ATPase activity to restore these gradients frontiersin.org. Studies have shown that glutamate stimulation can lead to an increase in Na+, K+-ATPase activity frontiersin.orgmdpi.com.

Ca2+/Mg2+-ATPase: These enzymes, also known as calcium pumps, are crucial for extruding calcium from the cytoplasm to maintain low intracellular calcium concentrations. Following a glutamate-induced calcium influx, the activity of Ca2+/Mg2+-ATPase is expected to increase to restore basal calcium levels nih.gov. This increased activity can be a compensatory response to elevated intracellular calcium nih.gov.

Influence on Electrokinetic Parameters of Synaptic Membranes

The binding of L-glutamate and the presence of calcium ions can alter the electrokinetic parameters of synaptic membranes. The ionic environment, including the concentration of Ca2+, is critical for the physiological activity of different glutamate receptor populations nih.gov. The influx and binding of ions to the membrane surface can change the surface charge density and the electrical double layer, which in turn can affect membrane potential and the behavior of ion channels embedded within the membrane. While direct studies on the "electrokinetic parameters" of synaptic membranes in the context of this compound are limited, the known effects of its constituent ions on membrane potential and ion channel function suggest a significant influence.

Role in Biochemical Pathways (e.g., Amino Acid Biosynthesis, Glutathione (B108866) Synthesis)

The L-glutamate component of the compound is a central molecule in various biochemical pathways.

Amino Acid Biosynthesis: Glutamate serves as a key precursor for the synthesis of several other amino acids, including glutamine, proline, and arginine nih.govfrontiersin.org. It acts as a primary nitrogen donor in many transamination reactions, making it fundamental to nitrogen metabolism nih.gov.

Glutathione Synthesis: Glutamate is one of the three amino acid precursors, along with cysteine and glycine, required for the synthesis of glutathione (GSH), a major endogenous antioxidant nih.govnih.govresearchgate.net. The availability of glutamate can therefore influence the cell's capacity to produce this critical protective molecule nih.gov.

Receptor Binding Specificity and Affinity Studies (e.g., L-[3H]glutamate binding)

Radioligand binding studies using L-[3H]glutamate have been instrumental in characterizing the binding properties of glutamate receptors. These studies have revealed the existence of multiple glutamate binding sites with different pharmacological properties. The presence of calcium ions has been shown to significantly affect L-[3H]glutamate binding to synaptic membranes.

Calcium, in conjunction with chloride ions, can unmask a pharmacologically distinct population of L-glutamate binding sites nih.govresearchgate.netnih.gov.

Studies have shown that Ca2+ can increase the number of L-[3H]glutamate binding sites, suggesting that it may play a role in modulating the affinity or availability of these receptors nih.govnih.govbohrium.com.

Different glutamate receptor subtypes exhibit varying affinities for L-glutamate, and these affinities can be modulated by the ionic environment, including the presence of calcium nih.gov. For instance, some studies have identified Cl-/Ca2+-dependent and Cl-/Ca2+-independent L-[3H]glutamate binding sites that correspond to different receptor populations, such as those resembling L-2-amino-4-phosphonobutyrate (L-APB)-sensitive receptors and N-methyl-D-aspartate (NMDA) receptors nih.gov.

Interactive Data Table: Summary of Biological Interactions

Interaction CategoryKey Molecular/Cellular EffectInvolved Receptors/Enzymes
Calcium Signaling Modulation of intracellular Ca2+ spikes, waves, and sustained elevations.iGluRs, mGluRs, Voltage-gated Ca2+ channels
Receptor Activation Direct channel opening (iGluRs) and G-protein activation (mGluRs).NMDA, AMPA, Kainate, mGluR (Groups I, II, III)
Ion Influx Facilitation of Ca2+ and Na+ influx.NMDA receptors, Ca2+-permeable AMPA receptors, VDCCs
Enzyme Activity Stimulation of ion pump activity to restore homeostasis.Na+, K+-ATPase, Ca2+/Mg2+-ATPase
Biochemical Pathways Serves as a precursor for essential molecules.Enzymes of amino acid and glutathione synthesis
Receptor Binding Modulation of binding site affinity and number.Glutamate binding sites on synaptic membranes

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Calcium L-Glutamate Dihydrate Structures

While direct crystallographic studies detailing the hydrogen bonding network specifically within this compound are not extensively available in the reviewed literature, insights can be drawn from the structural analysis of closely related compounds, such as calcium L-glutamate trihydrate. In these hydrated crystalline forms, a complex network of hydrogen bonds is anticipated, involving the constituent molecules: the L-glutamate anion, calcium ions, and water molecules of hydration.

Influence on Crystal Growth and Morphology of Inorganic Materials (e.g., Calcium Oxalate (B1200264), Calcium Phosphate)

L-glutamic acid and its salts, including calcium L-glutamate, can exert a significant influence on the crystal growth and morphology of various inorganic materials, most notably calcium oxalate and calcium phosphate (B84403), which are key components of biological minerals and pathological calcifications.

In the case of calcium oxalate, L-glutamic acid has been shown to inhibit both the nucleation and growth rates of crystals. nih.gov This inhibitory effect is concentration-dependent and leads to modifications in the crystal habit. For instance, in the presence of glutamic acid, the morphology of calcium oxalate monohydrate (COM) crystals can be altered. Studies have shown that polar amino acids can inhibit the growth of COM, which is a more pathogenic hydrate (B1144303) form found in kidney stones. mdpi.com The interaction of glutamic acid with the crystal surfaces is thought to disrupt the regular addition of growth units, thereby slowing down crystallization and altering the final crystal shape.

The influence of L-glutamic acid on calcium phosphate precipitation is also well-documented. It can affect the phase, size, and morphology of the precipitated calcium phosphate particles, with the outcome being highly dependent on the pH of the medium. mdpi.com For example, at a pH below the second dissociation constant (pK₂) of glutamic acid, the formation of brushite (dicalcium phosphate dihydrate) may be favored, whereas at higher pH values, amorphous calcium phosphate or apatite can be formed. mdpi.com Research indicates that glutamic acid can inhibit the crystal growth of apatite, leading to a reduction in crystallite size. mdpi.com

The following interactive data tables summarize the observed effects of L-glutamic acid on the crystallization of calcium oxalate and calcium phosphate based on available research findings.

Table 1: Effect of L-Glutamic Acid on Calcium Oxalate Crystallization

ParameterObservationReference
Nucleation Rate Inhibited in proportion to concentration nih.gov
Growth Rate Inhibited in proportion to concentration nih.gov
Crystal Mass Reduced in proportion to concentration nih.gov
Polymorph Selection Can promote and stabilize metastable dihydrate and trihydrate forms acs.org
Morphology Alters crystal habit mdpi.com

Table 2: Effect of L-Glutamic Acid on Calcium Phosphate Crystallization

ParameterObservationReference
Crystal Growth Inhibits apatite crystal growth mdpi.com
Crystallite Size Reduces apatite crystallite size mdpi.com
Polymorph Selection Influenced by pH; can lead to the formation of brushite, amorphous calcium phosphate, or apatite mdpi.com
Phase Transformation Can delay the transformation of amorphous calcium phosphate to hydroxyapatite (B223615) nih.gov

Formation of Metallogels and Coordination Networks

Calcium L-glutamate possesses the fundamental components necessary for the formation of metallogels and extended coordination networks. The glutamate (B1630785) ligand, with its multiple coordination sites (carboxylate and amino groups), can bridge between metal centers, in this case, calcium ions. This bridging can lead to the formation of one-, two-, or three-dimensional coordination polymers. The inclusion of water molecules, as in the dihydrate form, can further contribute to the network through hydrogen bonding and by participating in the coordination sphere of the calcium ions.

While the formation of metallogels specifically from this compound is not extensively detailed in the literature, related systems demonstrate this potential. For instance, supramolecular hydrogels have been formed from amphiphilic dendrons containing L-glutamic acid units. acs.org Furthermore, the gelation of poly(L-glutamic acid) can be induced by changes in pH or the addition of divalent cations like Ca²⁺. acs.org These examples highlight the inherent ability of the glutamate moiety to participate in the self-assembly processes that lead to gel formation. The cross-linking in such systems can be driven by the coordination between the carboxylate groups of the glutamate and the calcium ions, creating a three-dimensional network that entraps the solvent. The strength and properties of these gels would be dependent on factors such as concentration, pH, and the specific coordination geometry around the calcium centers. The study of calcium in coordination polymers with other organic ligands further supports the potential for calcium L-glutamate to form such extended network structures. nih.gov

Advanced Applications in Chemical and Materials Science Non Clinical

Role in Biomineralization Research Models

Calcium L-glutamate serves as a valuable component in models for biomineralization research, where scientists study the processes by which living organisms produce minerals. The L-glutamate component, an amino acid, can influence the crystallization, morphology, and phase of calcium-based minerals, mimicking the role of organic macromolecules in natural biological systems.

Research has shown that L-glutamic acid can significantly affect the composition and structure of precipitated calcium phosphate (B84403) (CaP), a key material in bone and teeth. nih.govresearchgate.net In aqueous solution studies, the presence of L-glutamic acid influences the formation of different CaP phases, such as dicalcium phosphate dihydrate (brushite) and amorphous calcium phosphate. nih.govresearchgate.net The pH of the medium, influenced by glutamic acid, plays a critical role in determining the final mineral phase, size, and morphology. nih.gov Thermodynamic calculations indicate that fluctuations in chelate complexes involving calcium and glutamate (B1630785) ions have a direct impact on the polymorphism of the resulting CaP particles. researchgate.net

Similarly, studies on the mineralization of calcium-magnesium carbonates have demonstrated the regulatory effect of L-glutamic acid. It has been found to favor the structural stability of aragonite and promote the incorporation of magnesium into the calcite lattice. researchgate.net The carboxyl groups in the glutamic acid side-chain are thought to play a role in this process, highlighting how amino acids can direct the formation of specific mineral structures. researchgate.net These findings underscore the utility of calcium L-glutamate in creating controlled laboratory models to better understand the fundamental mechanisms of biomineralization.

Table 1: Influence of L-Glutamic Acid in Biomineralization Models
Mineral SystemObserved Effect of L-Glutamic AcidKey FindingReference
Calcium Phosphate (CaP)Influences the phase, size, and morphology of precipitated particles. Can lead to the formation of plate-shaped brushite.The presence and concentration of glutamic acid, along with pH, direct the polymorphism of CaP. nih.govresearchgate.net
Calcium-Magnesium CarbonatePromotes the structural stability of aragonite and increases the MgCO3 content in magnesium calcite.Side-chain carboxyl groups likely influence ion incorporation and mineral dehydration. researchgate.net

Application as a Chemical Reagent for Metathesis Reactions

In synthetic chemistry, calcium L-glutamate dihydrate functions as an effective reagent in metathesis, or double displacement, reactions. Its utility stems from its status as a soluble source of both calcium ions and L-glutamate anions. This allows for the straightforward synthesis of other metal L-glutamate salts, particularly those that are less soluble.

The principle of this application involves reacting aqueous calcium L-glutamate with a soluble salt of another metal, typically a sulfate (B86663) or carbonate. The reaction precipitates the highly insoluble calcium sulfate or calcium carbonate, driving the reaction to completion and leaving the new metal glutamate salt in the solution. wikipedia.org This method provides a clean and efficient pathway to produce a variety of divalent metal glutamates.

A clear example of this process is the synthesis of manganese(II) di-L-glutamate through the reaction of calcium di-L-glutamate with manganese(II) sulfate. wikipedia.org The insoluble calcium sulfate precipitates out, which can be easily removed by filtration.

Table 2: Metathesis Reaction Example
ReactantsProductsReaction TypeKey Feature
Calcium di-L-glutamate + Manganese(II) sulfateManganese(II) di-L-glutamate + Calcium sulfate (precipitate)Metathesis (Double Displacement)Formation of insoluble CaSO4 drives the reaction, allowing for the isolation of the target manganese glutamate salt. wikipedia.org

Potential in the Development of Metal-Organic Frameworks (MOFs) or Coordination Polymers

This compound is a promising candidate for the design and synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of crystalline materials consisting of metal ions or clusters linked together by organic ligands, often exhibiting high porosity.

The potential of calcium L-glutamate in this field lies in its constituent parts:

Metal Node: The calcium ion (Ca²⁺) can serve as the metal node. Calcium-based MOFs (Ca-MOFs) are gaining significant attention because they are typically low in toxicity, highly stable, and have a low density, making them advantageous for applications in biomedicine and gas storage. nih.govscilit.com The selection of biocompatible metals like calcium is a critical factor in developing MOFs for such uses. researchgate.net

Organic Linker: The L-glutamate anion can function as the organic linker or ligand. As an amino acid, it is inherently biocompatible and chiral. The carboxylate groups of the glutamate molecule can coordinate with the calcium ions to build the extended framework. Research has demonstrated the successful use of glutamate as a ligand in forming MOFs with other metals, such as zinc, creating stable, porous structures. researchgate.net

The combination of a biocompatible metal (calcium) and a natural, functional organic linker (L-glutamate) makes calcium L-glutamate an ideal precursor for creating biocompatible and potentially biodegradable MOFs. nih.govresearchgate.net These advanced materials could be explored for a variety of specialized applications where low toxicity is paramount.

Table 3: Potential of Calcium L-glutamate in MOF Development
ComponentRole in MOF StructureAdvantageReference
Calcium (Ca²⁺)Metal NodeLow toxicity, high stability, low density, and high biocompatibility. nih.govscilit.comresearchgate.net
L-GlutamateOrganic LinkerBiocompatible, chiral, and possesses functional carboxylate groups for coordination. researchgate.net

Future Research Directions

Elucidation of Further Hydration States and Their Structural Interconversions

While the dihydrate is a commonly recognized form, L-glutamate salts of calcium are known to exist in various states of hydration, including anhydrous, monohydrate, and tetrahydrate forms. wikipedia.orgfao.orggoogle.com The precise structural arrangements of these different hydrates and the thermodynamic conditions governing their interconversion are not fully characterized. Future research should focus on:

Advanced Crystallographic Studies: Employing single-crystal X-ray and neutron diffraction at various temperatures and humidity levels to resolve the atomic coordinates of less common hydration states. Neutron diffraction would be particularly valuable for accurately locating the hydrogen atoms of the water molecules, providing a complete picture of the hydrogen-bonding networks that stabilize the different crystal lattices. ox.ac.uk

Spectroscopic and Thermal Analysis: Utilizing techniques such as Raman and Infrared spectroscopy, complemented by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), to systematically map the phase transitions between different hydrates. This would establish the precise temperature and water activity ranges over which each form is stable.

Solid-State NMR: Applying solid-state Nuclear Magnetic Resonance (NMR) to probe the local chemical environment of atoms within the various hydrated structures. ox.ac.uk This can reveal subtle differences in molecular packing and hydrogen bonding that are not always apparent from diffraction data alone.

Understanding these hydration states is critical, as the degree of hydration can significantly influence the compound's physical properties, such as solubility, stability, and bulk density.

Deeper Understanding of Conformational Dynamics in Solution and Solid State

The L-glutamate anion is a flexible molecule, and its conformation can be influenced by its environment, including interactions with counter-ions like calcium, water molecules, and the constraints of a crystal lattice. acs.org A more profound understanding of these dynamics is a key research objective.

Solution-State NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and relaxation time measurements, can provide insights into the average conformation and internal motions of the glutamate (B1630785) anion in aqueous solution. nih.gov These studies could clarify how the calcium ion influences the conformational equilibrium of the glutamate side chain.

Solid-State NMR (SSNMR): High-resolution SSNMR techniques, including Double-Angle Rotation (DOR) and Multiple-Quantum Magic-Angle Spinning (MQMAS), have proven effective in resolving distinct atomic sites in complex biomolecules like monosodium L-glutamate monohydrate. rsc.org Applying these methods to Calcium L-glutamate dihydrate could distinguish the crystallographically unique oxygen and carbon atoms, providing detailed information on local structure and the subtle effects of calcium coordination and hydration on the glutamate molecule's electronic structure. ox.ac.ukox.ac.uk

Molecular Dynamics (MD) Simulations: Large-scale MD simulations can model the behavior of this compound in both aqueous solution and the solid state. nih.gov These simulations can map the conformational free energy landscape, identify the most stable conformers, and elucidate the dynamics of the water molecules within the hydration shell and crystal lattice. nih.gov

Table 1: Proposed Techniques for Conformational Analysis

Technique State Information Yielded
Advanced Solution NMR (e.g., NOESY) Solution Time-averaged molecular conformation and intermolecular distances.
High-Resolution SSNMR (e.g., DOR, MQMAS) Solid Precise local chemical environments, resolution of unique atomic sites, details of molecular packing. rsc.org
Molecular Dynamics (MD) Simulations Solution & Solid Conformational free energy landscape, dynamic motions of ions and water molecules, structural stability. nih.govnih.gov

Exploration of Novel Synthetic Routes and Scalability for Research Purposes

Current synthesis of Calcium L-glutamate typically involves the reaction of glutamic acid with a calcium source like calcium carbonate or calcium chloride. wikipedia.orggoogle.com While straightforward, future research could explore more sophisticated and controlled synthetic methodologies.

Biocatalytic Synthesis: The use of enzymes to catalyze chemical reactions offers high selectivity and can proceed under mild conditions. Research into enzymatic routes, potentially using hydrolases, could provide novel pathways to produce specific polymorphs or hydrates of Calcium L-glutamate with high purity. frontiersin.org

Controlled Crystallization: Investigating various crystallization techniques (e.g., anti-solvent crystallization, reaction crystallization) and the influence of parameters such as pH, temperature, and the presence of additives could allow for the selective synthesis of desired crystalline forms. This is crucial for obtaining high-quality single crystals needed for definitive structural analysis.

Green Chemistry Approaches: Developing synthetic routes that minimize solvent use, reduce energy consumption, and utilize renewable starting materials would align with the principles of sustainable chemistry. This could involve mechanochemical synthesis (solid-state grinding) or aqueous-based reaction systems.

Scalability for Research: While industrial production exists, developing easily scalable laboratory methods is essential to provide high-purity, well-characterized material for advanced research in materials science and computational modeling.

Advanced Computational Modeling of Complex Biological Interactions

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its interaction with receptors and transporters is fundamental to brain function. nih.govnih.gov Calcium ions also play a critical role in neurotransmission. nih.govnih.gov Advanced computational modeling can provide atomic-level insights into the specific role of Calcium L-glutamate in these processes.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to model the electronic details of ligand-receptor binding. A QM/MM approach could be used to study the interaction of the glutamate anion with the binding pocket of an ionotropic or metabotropic glutamate receptor, treating the ligand and key active site residues with high-level quantum mechanics while the rest of the protein and solvent are modeled with classical molecular mechanics. mdpi.com

Enhanced Sampling MD Simulations: Techniques such as metadynamics and umbrella sampling can be used to overcome the time-scale limitations of standard MD and explore large-scale conformational changes, such as the opening and closing of ion channels or the transport cycle of glutamate transporters (e.g., EAATs). nih.govnih.govnih.gov These simulations could clarify how the presence of a calcium counter-ion affects the binding affinity and kinetics of glutamate with its target proteins.

Modeling Astrocyte-Neuron Interactions: Computational models are being developed to understand the complex interplay between astrocytes and neurons, where glutamate plays a key signaling role. frontiersin.org Future models could incorporate the specific effects of extracellular calcium and glutamate concentrations on these signaling pathways, providing a more detailed picture of synaptic regulation. oup.com

Design of New Glutamate-Based Coordination Compounds for Material Science

The ability of amino acids to coordinate with metal ions opens avenues for the creation of novel functional materials. wikipedia.org L-glutamate, with its multiple coordination sites (two carboxylate groups and an amine group), is a particularly versatile building block.

Metal-Organic Frameworks (MOFs): Using Calcium L-glutamate as a building block, researchers could design and synthesize new MOFs. The inherent chirality and biocompatibility of the glutamate ligand could lead to materials with potential applications in chiral separations, asymmetric catalysis, or as platforms for drug delivery.

Piezoelectric Biomaterials: Recent studies have shown that coordination-driven assembly of amino acids with metal ions like copper(II) can produce materials with significant piezoelectric properties. acs.org Future research could explore whether calcium-glutamate coordination networks can be designed to exhibit similar piezoelectric or other functional responses, creating biocompatible sensors or energy-harvesting devices.

Schiff Base Compounds: L-glutamate can be used to synthesize Schiff base compounds which, depending on their molecular structure, can exhibit interesting thermal and optical properties for use in functional materials. scientific.net Exploring coordination complexes of these glutamate-derived Schiff bases with calcium and other metals could lead to new classes of materials.

Table 2: Potential Applications of Novel Glutamate-Based Materials

Material Class Potential Application Rationale
Metal-Organic Frameworks (MOFs) Chiral separations, catalysis Utilizes the inherent chirality and multiple binding sites of the L-glutamate ligand.
Coordination Polymers Piezoelectric sensors, nanogenerators Based on demonstrated piezoelectricity in other amino acid-metal complexes. acs.org
Schiff Base Complexes Functional optical materials, catalysts Tunable properties based on molecular structure and coordinated metal ion. scientific.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Calcium L-glutamate dihydrate to ensure high purity and crystallinity?

  • Methodology : Use controlled crystallization techniques with pH monitoring (pH 6–8) and slow evaporation. Characterize purity via X-ray diffraction (XRD) to confirm the dihydrate phase and assess impurities using inductively coupled plasma mass spectrometry (ICP-MS) for trace metals . For organic impurities, employ high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • XRD : Confirm crystal structure and hydration state by matching peaks with reference patterns (e.g., JCPDS database).
  • Thermogravimetric analysis (TGA) : Quantify water content by observing mass loss at ~100–150°C (dehydration) and ~250°C (decomposition of glutamate) .
  • Raman spectroscopy : Identify functional groups (e.g., carboxylate bands at ~1400 cm⁻¹) and hydrate-specific vibrations .

Q. How does temperature affect the stability of this compound during storage?

  • Methodology : Conduct accelerated stability studies at 25°C, 40°C, and 60°C with 75% relative humidity. Monitor phase changes via XRD and moisture uptake using dynamic vapor sorption (DVS). Degradation kinetics can be modeled using the Arrhenius equation .

Advanced Research Questions

Q. How can conflicting data on the dehydration kinetics of this compound be resolved?

  • Methodology : Apply multi-step kinetic modeling (e.g., contracting geometry model) to account for surface vs. bulk dehydration mechanisms. Use in-situ XRD or Raman to track intermediate phases (e.g., monohydrate) during thermal treatment. Discrepancies often arise from self-generated water vapor pressure; control this via purge-gas flow rates in TGA experiments .

Q. What experimental designs are suitable for studying the compound’s interaction with biological membranes?

  • Methodology :

  • Isothermal titration calorimetry (ITC) : Measure binding affinity with lipid bilayers (e.g., DPPC vesicles) at physiological pH.
  • Molecular dynamics simulations : Model glutamate’s carboxylate group coordination with calcium and membrane phospholipids .
  • Validate findings using fluorescence anisotropy to assess membrane rigidity changes .

Q. How do trace impurities (e.g., Mg²⁺, SO₄²⁻) influence the crystallization pathway of this compound?

  • Methodology : Introduce controlled impurity levels during synthesis and analyze nucleation rates via turbidimetry. Use atomic absorption spectroscopy (AAS) to quantify impurity incorporation. Morphological changes (e.g., needle vs. plate crystals) can be imaged via scanning electron microscopy (SEM) and correlated with impurity type/concentration .

Data Contradiction and Validation Strategies

Q. How to address inconsistencies in reported solubility values for this compound?

  • Methodology : Standardize solubility measurements using a shake-flask method with pH-stat control (pH 7.4). Account for ionic strength effects by testing in buffers (e.g., Tris-HCl) and artificial physiological fluids. Discrepancies may stem from polymorphic forms; validate via parallel XRD and differential scanning calorimetry (DSC) .

Q. What strategies can differentiate between surface adsorption and bulk incorporation of water in hydrate stability studies?

  • Methodology : Combine DVS with near-infrared (NIR) spectroscopy to distinguish bound vs. free water. Use quasi-elastic neutron scattering (QENS) to probe water mobility in the crystal lattice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.